molecular formula C5H7Cl2NO B3052439 3,3-dichloropiperidin-2-one CAS No. 41419-12-9

3,3-dichloropiperidin-2-one

Cat. No.: B3052439
CAS No.: 41419-12-9
M. Wt: 168.02 g/mol
InChI Key: RDVZKTUYZCMKJY-UHFFFAOYSA-N
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Description

3,3-dichloropiperidin-2-one is a chemical compound with the molecular formula C₅H₇Cl₂NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Scientific Research Applications

3,3-dichloropiperidin-2-one has several scientific research applications:

Safety and Hazards

The safety and hazards of 3,3-Dichloro-2-piperidinone are not fully detailed in the sources retrieved. For accurate information, substance manufacturers and importers have the responsibility to consult official sources .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods for piperidinones with diverse substitution patterns from easily-available and cheap starting materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dichloropiperidin-2-one typically involves the chlorination of piperidine derivatives. One common method is the visible-light-induced C(sp³)–H functionalization of piperidines using N-chlorosuccinimide as the chlorine source . This method involves site-selective functionalizations of C(sp³)–H bonds in N-substituted piperidines, leading to the formation of 3,3-dichloro-2-hydroxy-piperidines, which can be further converted to this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3,3-dichloropiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry .

Properties

IUPAC Name

3,3-dichloropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZKTUYZCMKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314084
Record name 3,3-dichloro-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41419-12-9
Record name NSC280633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280633
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-dichloro-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloropiperidin-2-one
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Synthesis routes and methods I

Procedure details

Part A. To valerolactam (5.6 g, 55 mmol) in CHCl3 was added PCl5 (34.6 g, 166 mmol) and the reaction was heated to reflux 24 h. The reaction was cooled, quenched with H2O, extracted with CHCl3 and dried (MgSO4) to afford crude 3,3-dichloro-2-piperidinone.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of piperidin-2-one (42, 25.0 g, 252.2 mmol) in CHCl3 (250 mL) was treated with PCl5 (158 g, 756.5 mmol, 3.0 equiv) at 0–5° C., and the resulting reaction mixture was stirred at 0–5° C. for 10 min before being warmed up to reflux for 2 h. When HPLC showed the reaction was complete, the reaction mixture was cooled down to 5–10° C. before being transferred into an ice water (500 mL) with caution. The resulting mixture was stirred at 0–5° C. for 1 h before being gradually warmed up to room temperature for 12 h. The two layers were separated, and the aqueous layer was extracted with CH2Cl2(4×50 mL). The combined organic extracts were washed with saturated NaCl aqueous solution (50 mL), dried over MgSO4, and concentrated in vacuo. The residual solids were treated with 30% EtOAc/hexane (50 mL) before being collected by filtration. The crude pale-yellow solids were dried in vacuo at 30–35° C. for 12 h to afford the desired 3,3-dichloro-piperidin-2-one (43, 27.96 g, 42.36 g theoretical, 66%) as bright-yellow oil, which solidified upon standing at room temperature in vacuo. For 43, CIMS m/z 166/170 (M+−H, C5H7Cl2NO).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Part A. δ-Valerolactam (22.22 g, 222.89 mmol) was stirred in CHCl3 (500 mL) at 0° C. PCl5 (140.0 g, 68.29 mmol) was added portionwise. The resulting slurry was stirred at reflux for 3 h until the solution became clear. The mixture was cooled in an ice bath and H2O was added carefully until the PCl5 was quenched completely. The two layers were separated. The organic layer was washed with H2O (3×) and brine (2×), dried over MgSO4, filtered, and concentrated to dryness to give 3,3-dichloro-2-piperidinone (31.63 g, yield: 85%). This solid (16.50 g, 98.80 mmol) was dissolved in DMF (20 mL), and Li2CO3 (21.93 g, 296.40 mmol, 3.0 eq) was added. The mixture was stirred at 120° C. for 1 day. The solvent was further concentrated, and 1N HCl was added to acidify the mixture. It was then extracted with CHCl3 (6×). The organic layers were washed with H2O, brine, dried over MgSO4, and concentrated to dryness to give almost pure 3-chloro-5,6-dihydro-2(1H)-pyridinone (11.13 g, 87%).
Quantity
22.22 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
140 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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